INCB3344

Immunology Inflammation Chemokine Biology

Many CCR2 antagonists fail to exhibit rodent cross-reactivity, precluding in vivo pharmacological studies in standard laboratory models. INCB3344 directly addresses this gap as a rare, well-characterized CCR2 antagonist with potent dual human and murine activity, enabling seamless translation from in vitro target engagement to rodent disease models. - Dual-species potency: hCCR2 IC50 = 5.1 nM, mCCR2 IC50 = 9.5 nM (binding); hCCR2 IC50 = 3.8 nM, mCCR2 IC50 = 7.8 nM (chemotaxis) [0†L4-L7][1†L12-L14]. - Selectivity: >100-fold selectivity for CCR2 over a broad panel of related chemokine receptors and >50 ion channels/GPCRs [1†L41][26†L6-L7]. - Oral bioavailability: 47% in mice, supporting long-term repeated dosing for chronic disease models [26†L8-L9].

Molecular Formula C29H34F3N3O6
Molecular Weight 577.6012
CAS No. 1262238-11-8
Cat. No. B608091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB3344
CAS1262238-11-8
SynonymsINCB3344;  INCB-3344;  INCB 3344.
Molecular FormulaC29H34F3N3O6
Molecular Weight577.6012
Structural Identifiers
SMILESCCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
InChIInChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1
InChIKeyMZEOSVPWMSEFPW-OXKSBSDWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





INCB3344: A Potent, Selective, and Orally Bioavailable CCR2 Antagonist for In Vivo Target Validation and Inflammatory Disease Modeling


INCB3344 (CAS 1262238-11-8) is a small molecule antagonist of the C-C chemokine receptor type 2 (CCR2), the primary receptor for monocyte chemoattractant protein-1 (MCP-1/CCL2). It is a research tool compound distinguished by its high potency and dual activity against both human and murine CCR2, enabling seamless translation from in vitro to in vivo rodent models of inflammatory disease [1]. The compound demonstrates nanomolar inhibitory activity in both ligand binding and functional chemotaxis assays, with documented oral bioavailability, and it exhibits >100-fold selectivity for CCR2 over a broad panel of related chemokine receptors and other GPCRs [1][2]. Its unique value proposition lies in its cross-species activity, which overcomes a historical limitation of many CCR2 antagonists that lacked rodent cross-reactivity, thus allowing for robust in vivo pharmacological studies [3].

Why INCB3344 Cannot Be Simply Substituted by Other CCR2 Antagonists: Cross-Species Activity and Selectivity Define Its Unique Utility


The chemokine receptor CCR2 is a high-value target in inflammation, fibrosis, and oncology research, yet many CCR2 antagonists fail to exhibit activity across species, particularly in rodents [1]. This lack of cross-reactivity precludes in vivo pharmacological studies in common laboratory models. INCB3344 was specifically developed to address this gap; it is a rare CCR2 antagonist with potent activity on both human and murine receptors [2]. Furthermore, the high degree of homology between CCR2 and other chemokine receptors like CCR5 presents a significant challenge for drug design, with many compounds exhibiting dual or off-target activity that confounds experimental interpretation [3]. INCB3344's selectivity profile is well-characterized and robust, with >100-fold selectivity over other CC chemokine receptors and >1 μM IC50 values against a panel of over 50 ion channels and GPCRs [2][4]. Substitution with a less selective or species-specific compound would introduce significant experimental variability and limit the validity of in vivo target validation studies.

INCB3344: Head-to-Head and Cross-Study Quantitative Evidence for Scientific Selection


Dual Human/Murine CCR2 Antagonism with Comparable Potency Enables Direct In Vivo Translation

INCB3344 exhibits potent, sub-nanomolar to low nanomolar antagonism of both human and murine CCR2 in binding and functional assays, a critical feature absent in many other CCR2 antagonists. In a direct head-to-head characterization, the compound displayed IC50 values of 5.1 nM for human CCR2 and 9.5 nM for murine CCR2 in binding antagonism [1]. Crucially, this cross-species activity extends to functional chemotaxis, with IC50 values of 3.8 nM for human and 7.8 nM for murine CCR2 [1]. This dual-species potency profile is unique among many tool compounds and is essential for studies requiring both in vitro human target validation and subsequent in vivo murine efficacy assessment.

Immunology Inflammation Chemokine Biology

High Selectivity Profile: >100-Fold Discrimination Over Related Chemokine Receptors Minimizes Off-Target Confounds

The chemokine receptor family exhibits high sequence homology, making target selectivity a major hurdle for antagonist development. INCB3344 demonstrates a high degree of selectivity for CCR2. In direct screening against a panel of G protein-coupled receptors that includes other CC chemokine receptors, INCB3344 was at least 100-fold selective for CCR2 [1]. Furthermore, in a separate cross-study assessment against a larger panel of >50 ion channels, transporters, and GPCRs, INCB3344 exhibited IC50 values of >1 μM, confirming a wide selectivity window . This is a critical differentiator from dual CCR2/CCR5 antagonists like BMS-813160 or PF-04634817, which are intentionally designed for dual pharmacology.

Pharmacology Drug Discovery GPCR Signaling

Documented Oral Bioavailability and Systemic Exposure in Rodents Support Chronic Dosing Studies

For in vivo disease modeling and target validation, oral bioavailability is a significant advantage, enabling less invasive, chronic dosing regimens. INCB3344 is well-characterized in this regard. It exhibits a free fraction of 24% in human serum and 15% in mouse serum, and an oral bioavailability of 47% in mice [1]. Detailed pharmacokinetic analysis following oral administration in mice reveals dose-proportional increases in exposure, with a Cmax of 12,500 ng/mL and an AUClast of 51,200 hr*ng/mL at a 30 mg/kg dose [2]. This level of systemic exposure is sufficient to drive the robust in vivo efficacy observed in multiple disease models.

Pharmacokinetics In Vivo Pharmacology Drug Metabolism

Quantified In Vivo Efficacy Across Diverse Inflammatory and Fibrotic Disease Models

INCB3344's utility is validated by its reproducible, dose-dependent efficacy in a wide range of rodent disease models, as demonstrated across multiple independent studies. In a mouse model of choroidal neovascularization (CNV), a single intravitreal dose of INCB3344 decreased the mean CNV area by 42.4% compared to vehicle control [1]. In a model of diabetic nephropathy (db/db mice), 8 weeks of treatment with INCB3344 led to a quantifiable decrease in albuminuria and serum creatinine, alongside reductions in pathogenic macrophage populations [2]. Furthermore, therapeutic dosing significantly reduced disease severity in a mouse experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis and a rat adjuvant arthritis model [3]. This breadth of validated in vivo activity distinguishes INCB3344 from CCR2 antagonists that may only have published in vitro potency data.

In Vivo Pharmacology Disease Modeling Immunology

Functional Antagonism of CCR2-Mediated Signaling: ERK Phosphorylation and Chemotaxis Inhibition

Beyond simple receptor binding, INCB3344 is a functional antagonist of downstream signaling and cellular responses to CCL2. It inhibits CCL2-mediated ERK phosphorylation, a key intracellular signaling event, with a potency similar to its binding affinity (IC50 = 10 nM in mouse monocytes) [1]. It also potently inhibits CCL2-induced chemotaxis of both human and murine monocytes, with IC50 values of 3.8 nM and 7.8 nM, respectively [2]. This functional antagonism is critical because binding affinity does not always predict functional blockade; some compounds can bind a receptor without fully inhibiting its signaling cascade.

Cell Signaling GPCR Function Chemotaxis

Species Selectivity Profile: Cross-Reactivity with Rat and Cynomolgus Monkey CCR2

For translational research, understanding a compound's activity across multiple preclinical species is essential for designing toxicology and efficacy studies. INCB3344 has been further characterized for its activity against rat and cynomolgus monkey CCR2, expanding its utility beyond just mouse models. In binding antagonism assays, INCB3344 exhibits IC50 values of 7.3 nM for rat CCR2 and 16 nM for cynomolgus monkey CCR2 . In functional chemotaxis assays, the IC50 values are 2.7 nM for rat and 6.2 nM for cynomolgus monkey CCR2 . This data confirms that INCB3344 is a potent antagonist across multiple relevant preclinical species, not just human and mouse.

Comparative Pharmacology Species Selectivity Toxicology

Optimal Use Cases for INCB3344 Based on Validated Evidence


Target Validation in Chronic Inflammatory and Autoimmune Disease Models

INCB3344 is ideally suited for in vivo target validation studies of the CCL2/CCR2 axis in rodent models of chronic inflammation. Its oral bioavailability (47% in mice) [1] supports long-term, repeated dosing regimens, which are necessary to recapitulate the chronic nature of diseases like multiple sclerosis, rheumatoid arthritis, and atherosclerosis. As demonstrated in the literature, therapeutic dosing of INCB3344 significantly reduces disease severity in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis and in a rat adjuvant arthritis model [2]. This makes it a robust chemical probe for dissecting the role of monocyte/macrophage trafficking in autoimmune pathogenesis.

Investigating Macrophage-Driven Fibrosis and Tissue Remodeling

The recruitment of inflammatory monocytes via CCR2 is a critical driver of pathological fibrosis in multiple organ systems. INCB3344 has been effectively employed to probe this mechanism. In an angiotensin II-induced hypertension model, treatment with INCB3344 reduced macrophage accumulation and subsequent aortic fibrosis in mice [1]. Furthermore, its use in a diabetic nephropathy model (db/db mice) demonstrated a decrease in albuminuria and serum creatinine, along with reduced pathogenic macrophage populations in the kidney, confirming a role for CCR2 in renal fibrosis [2]. Researchers investigating fibrotic diseases of the liver, lung, kidney, or heart can utilize INCB3344 to establish a causal link between monocyte recruitment and extracellular matrix deposition.

Ocular Inflammation and Neovascularization Research

INCB3344 has demonstrated potent efficacy in preclinical models of ocular disease. In a mouse model of laser-induced choroidal neovascularization (CNV), a hallmark of wet age-related macular degeneration, a single intravitreal injection of INCB3344 reduced CNV lesion area by 42.4% compared to vehicle controls [1]. The study also demonstrated regression of established CNV in a genetic model (SOD1-deficient mice). This positions INCB3344 as a key tool compound for exploring the role of CCR2-mediated macrophage infiltration in driving VEGF expression and pathological angiogenesis in the eye, offering a validated reagent for ophthalmology research programs.

In Vitro Functional Studies Requiring Cross-Species Translation

For research programs that require in vitro target engagement studies followed by direct translation into mouse models, INCB3344 is a superior choice. Its potent activity on both human and murine CCR2 (hCCR2 IC50 = 5.1 nM, mCCR2 IC50 = 9.5 nM in binding assays) [1] means that the same compound can be used for mechanistic studies in human cell lines (e.g., THP-1 monocytes) and for subsequent in vivo efficacy studies in mice, eliminating the variable of using different tool compounds for different species. This is particularly valuable for immunology and oncology research programs where the murine tumor microenvironment or immune compartment is a key component of the experimental model.

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